
4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine involves multi-step organic reactions, including aminomethylation, reduction, and reaction with Grignard reagents. For example, aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones followed by reduction and Grignard reaction can produce compounds with similar structural motifs (Papoyan et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, which provide insights into the compound's framework and functional groups. Structural elucidation is crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can include substitutions, additions, and cyclizations, influenced by the morpholine's electronic and steric properties. The presence of a sulfonyl group adds to the compound's reactivity, enabling further functionalization.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. For instance, the incorporation of morpholine can affect the compound's polarity and solubility in organic solvents or water, influencing its application in chemical syntheses or pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the functional groups present in the compound. The morpholine ring, being a heterocycle with a nitrogen atom, imparts basicity, while the sulfonyl group can affect the compound's reactivity towards nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study detailed the synthesis of stereodefined C-substituted morpholines, including derivatives similar to "4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine". This synthesis was achieved by reacting 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, demonstrating high levels of regio- and diastereoselectivity. The method does not require anhydrous solvent and is performed at ambient temperature, indicating a relatively accessible synthesis route for research and industrial applications (Matlock et al., 2015).
Antimicrobial Activity
Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria and fungi revealed that it exhibits significant activity. This compound's effect was notably pronounced when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, which suggests potential applications in combating antibiotic-resistant microbial infections (Oliveira et al., 2015).
Antifungal and Anticonvulsive Properties
Another study synthesized new derivatives including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, displaying pronounced anticonvulsive and some peripheral n-cholinolytic activities. This highlights the compound's potential in neurological research and treatment development, although no antibacterial activity was observed in this case (Papoyan et al., 2011).
Molecular Docking and Structure Analysis
Docking studies and crystal structure analysis of derivatives showed no conjugation to the tetrazole groups, suggesting the structural versatility and potential for designing specific inhibitors targeting enzymes like cyclooxygenase-2. This structural insight is crucial for drug design and the development of new therapeutic agents (Al-Hourani et al., 2015).
Mecanismo De Acción
Target of action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of action
It’s worth noting that similar compounds have shown good chemscore, indicating potential biological activity .
Result of action
Similar compounds have exhibited good antibacterial and antifungal activity .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJRNBJBFXKIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

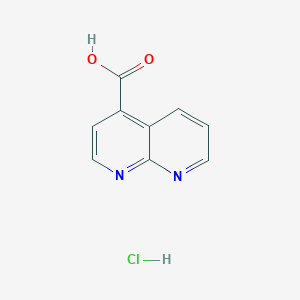
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
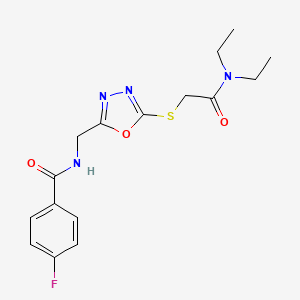

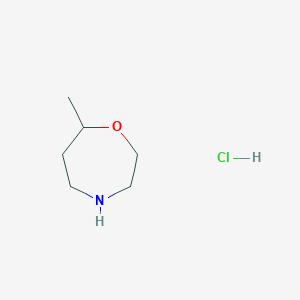

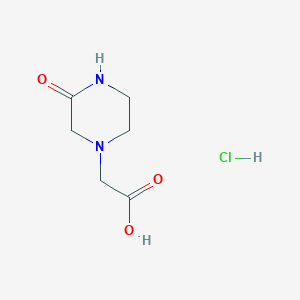
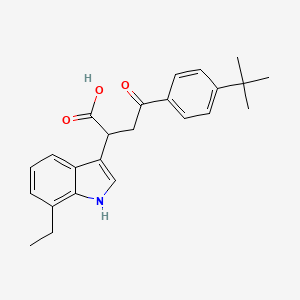
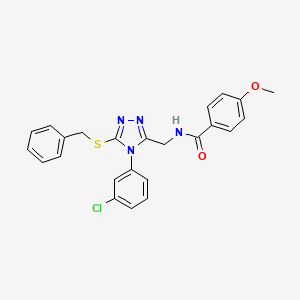
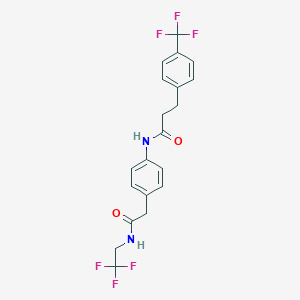
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
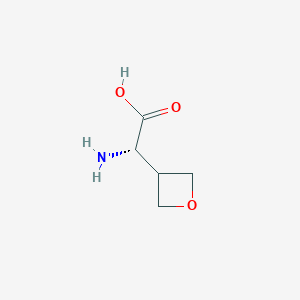
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)